3-Amino-5,6-dichloropicolinic acid
Description
Contextualization of 3-Amino-5,6-dichloropicolinic Acid within the Pyridinecarboxylic Acid Class
This compound belongs to the pyridinecarboxylic acid class of organic compounds. wikipedia.org This class is defined by a pyridine (B92270) ring substituted with at least one carboxyl group. wikipedia.org The parent compound, pyridinecarboxylic acid, exists as three structural isomers depending on the position of the carboxyl group: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org
This compound is a derivative of picolinic acid, featuring an amino group at the 3-position and two chlorine atoms at the 5- and 6-positions of the pyridine ring. The presence and position of these substituents significantly influence the molecule's chemical properties, including its acidity, reactivity, and potential biological activity, distinguishing it from other members of the picolinic acid family.
Structural Framework and Isomeric Considerations of Dichloropicolinic Acids
The structural framework of dichloropicolinic acids is based on a picolinic acid core with two chlorine atoms substituted on the pyridine ring. The specific arrangement of these chlorine atoms, along with any other functional groups, gives rise to numerous isomers, each with distinct properties. For instance, 3,6-dichloropicolinic acid is a known herbicide, and its synthesis and chemical properties have been a subject of study. researchgate.net
Below is an interactive data table comparing the properties of selected dichloropicolinic acid isomers and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,6-Dichloropicolinic acid | 1702-17-6 | C₆H₃Cl₂NO₂ | 192.00 |
| 4,6-Dichloropicolinic acid | 88912-25-8 | C₆H₃Cl₂NO₂ | 192.00 |
| 3-Amino-4,6-dichloropicolinic acid | 1073182-87-2 | C₆H₄Cl₂N₂O₂ | 223.02 |
| 4-Amino-3,6-dichloropicolinic acid | 150114-71-9 | C₆H₄Cl₂N₂O₂ | 207.01 |
| 5-Amino-3-chloropicolinic acid | 53636-68-3 | C₆H₅ClN₂O₂ | 172.57 |
Historical Trajectory and Foundational Research of Related Pyridinecarboxylic Acid Compounds
The scientific inquiry into pyridinecarboxylic acids has a notable history. Early research into these compounds was often driven by their natural occurrence and biological significance. For instance, nicotinic acid (Vitamin B3) was identified as a crucial dietary component. A significant milestone in the study of pyridinecarboxylic acids was their detection in carbonaceous chondrites, suggesting their extraterrestrial origin and potential role in the prebiotic chemistry of Earth. nasa.govnasa.gov These findings have spurred further investigation into the abiotic synthesis of such molecules. nasa.gov
In the mid-20th century, research into synthetic pyridinecarboxylic acid derivatives intensified, leading to the discovery of their potent biological activities. A key area of development has been in the field of herbicides. Picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and clopyralid (B1669233) (3,6-dichloropicolinic acid) are prominent examples of picolinic acid-based herbicides that were developed and commercialized during this period. google.com The synthesis and optimization of these compounds have been the focus of considerable industrial and academic research, with various methods, including chemical synthesis and electrolytic processes, being explored. google.compatsnap.com More recent research continues to explore novel picolinic acid derivatives for various applications, including the development of new herbicides and pharmaceuticals. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3-amino-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)4(6(11)12)10-5(2)8/h1H,9H2,(H,11,12) |
InChI Key |
RDCVNIWAJXCLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for 3-Amino-5,6-dichloropicolinic Acid
The creation of the this compound molecular framework from basic precursors involves intricate chemical pathways designed for efficiency and precision.
Precursor Selection and Reaction Pathway Design
The synthesis of related compounds, such as 4-amino-3,6-dichloropicolinic acid and 3,6-dichloropicolinic acid (3,6-DCP), provides insight into potential pathways. A common precursor for these syntheses is a more heavily chlorinated pyridine (B92270) derivative. For instance, the synthesis of 4-amino-3,6-dichloropicolinic acid can be achieved by the reduction of 4-amino-3,5,6-trichloropicolinic acid. google.com Similarly, 3,6-DCP is often produced from 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP) through electrochemical reduction. researchgate.netgoogle.com
A plausible pathway for this compound could therefore begin with a tetrachlorinated picolinic acid. An amination reaction, likely at the 3-position, followed by selective dechlorination at the 4-position would yield the target molecule. The synthesis of 4-amino-3,5,6-trichloropyridine-2-formic acid from 3,4,5,6-tetrachloropyridine formate through ammonification highlights the feasibility of introducing an amino group onto a polychlorinated pyridine ring. google.com
Process Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and ensuring high purity. In the synthesis of related dichloropicolinic acids, key parameters that are manipulated include temperature, pressure, pH, and catalyst choice.
For the reduction of 4-amino-3,5,6-trichloropicolinic acid, a catalytic hydrogenation process is employed. google.com This method is favored for being environmentally friendly and operating under moderate conditions. google.com Optimization involves selecting the appropriate catalyst (e.g., Pd/C, Pt/C, or Raney Nickel), reaction temperature (25–100 °C), and pressure (e.g., 0.4 MPa), leading to yields as high as 93.6% with a purity of 97.9%. google.com
In the electrochemical synthesis of 3,6-DCP from 3,4,5,6-TCP, factors such as electrolyte flow rate, temperature, and sodium hydroxide concentration are critical. researchgate.net Industrial-scale tests have achieved yields up to 90% and purity greater than 95% by carefully controlling these parameters. researchgate.net A two-step pH adjustment during electrolysis (initially pH 8.5–11, then pH 13–13.5) can also improve reaction velocity and product output by enhancing reactant solubility at higher temperatures while avoiding undesirable hydroxylation side reactions. google.com
Table 1: Optimized Conditions for Synthesis of Related Dichloropicolinic Acids
| Target Compound | Precursor | Method | Key Parameters | Yield | Purity |
|---|---|---|---|---|---|
| 4-Amino-3,6-dichloropicolinic acid | 4-Amino-3,5,6-trichloropicolinic acid | Catalytic Hydrogenation | Catalyst: Raney Ni, Temp: 80°C, Pressure: 0.4 MPa, Time: 24h | 93.6% | 97.9% |
Regioselective Synthesis of Dichloropicolinic Acid Isomers
The control of chlorine atom placement on the picolinic acid ring is a significant challenge in synthesis. The regioselectivity of dechlorination is paramount to obtaining the desired 5,6-dichloro isomer over other possibilities.
In the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid, the process inherently involves the selective removal of chlorine atoms from the 4 and 5 positions. researchgate.netgoogle.com This selectivity is governed by the electrochemical conditions and the inherent reactivity of the C-Cl bonds at different positions of the pyridine ring. The synthesis of novel organochalcogen compounds has also demonstrated the possibility of achieving high regioselectivity in reactions involving substituted aromatic rings. mdpi.com While specific studies on the regioselective synthesis of the 3-Amino-5,6-dichloro isomer are not prevalent, the principles from related syntheses suggest that careful selection of reducing agents and reaction conditions could favor the removal of a chlorine atom from the 4-position of a 3-amino-4,5,6-trichloropicolinic acid precursor, for example.
Derivatization and Functionalization of the this compound Core
The core structure of this compound possesses multiple reactive sites, including the carboxylic acid group, the amino group, and the pyridine ring itself, allowing for a wide range of chemical modifications.
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other functional groups. Standard peptide coupling methods are often employed for these transformations. thermofisher.com
Esterification : The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using derivatizing agents. For example, amino acids are often esterified using a solution of 3M HCl in n-butanol. mdpi.com
Amide Formation : Coupling with amines to form amides is a common modification. This is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in aqueous solutions or dicyclohexylcarbodiimide (B1669883) (DCC) in organic solvents. thermofisher.comnih.gov The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com
Conversion to Other Functional Groups : The carboxylic acid can be a precursor for other functionalities. For instance, it can be converted into an aliphatic amine by derivatization with a protected diamine followed by deprotection. thermofisher.com
Table 2: Representative Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., EDAC, DCC) | Amide |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The electronic nature of the pyridine ring in this compound, which is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atoms, dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution : The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, the activating amino group would direct incoming electrophiles, though the specific positions are also influenced by the other substituents. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, which typically require an acid catalyst. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms on the electron-deficient pyridine ring are susceptible to replacement by nucleophiles. This is a common strategy for functionalizing chlorinated pyridines. For example, in the synthesis of certain picolinic acid derivatives, a chlorine atom is displaced by a nucleophile like a pyrazolyl ring. mdpi.com The reaction of 4-amino-3,5,6-trichloro-2-picolinonitrile with cesium fluoride (CsF) in DMSO to replace a chlorine atom with fluorine is another example of SNAr on a related structure. mdpi.com Strong nucleophiles like alkoxides, thiolates, or amines could potentially displace one or both of the chlorine atoms on the this compound ring under appropriate conditions.
Advanced Synthetic Approaches
Modern synthetic chemistry continuously seeks more efficient, sustainable, and safer methodologies. For the synthesis of chlorinated pyridinecarboxylic acids like this compound, catalytic hydrogenation and electrochemical pathways represent significant advancements over traditional methods.
Catalytic hydrogenation is a powerful and environmentally friendly technique for selective reductions in organic synthesis. In the context of chlorinated picolinic acids, it has been successfully employed for the selective dehalogenation of polychlorinated precursors.
A patented method describes the preparation of 4-amino-3,6-dichloropicolinic acid through the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid google.com. This process utilizes a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni) to selectively remove the chlorine atom at the 5-position google.com. The reaction is typically carried out in a dilute alkaline solution at temperatures ranging from 25 to 100 °C google.com. This approach avoids the use of hazardous reducing agents like hydrazine, offering a cleaner and more sustainable route to specifically chlorinated picolinic acids google.com.
Table of Catalytic Hydrogenation Conditions for a Related Compound:
| Precursor | Catalyst | Temperature | Product |
| 4-amino-3,5,6-trichloropicolinic acid | Pd/C, Pt/C, or Ra-Ni | 25-100 °C | 4-amino-3,6-dichloropicolinic acid google.com |
This methodology highlights the potential for synthesizing this compound from a hypothetical 3-Amino-5,6,X-trichloropicolinic acid precursor through selective catalytic hydrogenation.
Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods, often avoiding the need for harsh reagents and reducing waste. The electrochemical reduction of polychlorinated pyridinecarboxylic acids has been demonstrated as a viable method for producing specific dichloropicolinic acid isomers.
The synthesis of 3,6-dichloropicolinic acid has been achieved through the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid researchgate.netgoogle.com. This process is typically carried out in an alkaline aqueous solution in an undivided electrolytic cell, often using a silver cathode which has shown high electrocatalytic activity for this transformation researchgate.net. The reaction proceeds through the sequential removal of chlorine atoms, and by controlling the reaction conditions such as pH and electrode potential, the formation of the desired 3,6-dichloro isomer can be favored google.com. This method can achieve high yields (>90%) and product purity (95%) researchgate.net.
While this example does not directly involve an amino substituent, it demonstrates the principle of using electrochemical methods for the selective dechlorination of the pyridine ring. It is conceivable that similar electrochemical strategies could be developed for the synthesis of this compound from a more highly chlorinated amino-picolinic acid precursor. The presence of the amino group would likely influence the reduction potentials and the selectivity of the dechlorination process, requiring careful optimization of the reaction parameters.
Structure Activity Relationship Sar and Structural Biology Investigations
Influence of Substituent Positions on the Chemical and Biological Activity of Picolinic Acid Scaffolds
The biological activity of picolinic acid herbicides is highly sensitive to the type and position of substituents on the pyridine (B92270) ring. Modifications to the ring can significantly alter a compound's binding affinity for its target receptor, as well as its absorption, translocation, and metabolism within the plant.
The presence and position of chlorine atoms on the picolinic acid ring are critical for herbicidal activity. In the case of 3-amino-5,6-dichloropicolinic acid, the two chlorine atoms at the C5 and C6 positions play a significant role in the molecule's electronic properties and its interaction with the auxin receptor binding pocket.
Research on various picolinic acid herbicides has demonstrated that the specific pattern of halogenation is key. For example, in the development of novel picolinic acid herbicides, the substitution pattern on the pyridine ring, including chlorination, is a primary consideration for optimizing activity. nih.gov The 5,6-dichloro pattern, as seen in the subject compound, contributes to a specific molecular shape and electronic profile that is recognized by the target receptor.
The amino (-NH2) group is a common feature in many synthetic auxin herbicides and is crucial for their biological function. In compounds like this compound, the amino group can act as a hydrogen bond donor, forming interactions with specific residues in the receptor pocket. The position of this group is vital. Most commercial picolinate (B1231196) herbicides, such as picloram (B1677784) and aminopyralid (B1667105), feature a 4-amino group. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for understanding the SAR of herbicides at a molecular level. Techniques like conformational analysis, molecular docking, and quantitative structure-activity relationship (QSAR) modeling provide insights that guide the design of new and more effective compounds.
Molecular docking studies have been instrumental in elucidating how picolinic acid herbicides bind to their receptors. These studies predict the preferred orientation and conformation of the ligand within the receptor's binding pocket and identify key intermolecular interactions. For picolinic acid derivatives, docking studies have revealed that they bind to the auxin-signaling F-box protein 5 (AFB5). nih.govresearchgate.net
Table 1: Predicted Interactions of a Picolinate Herbicide with AFB5 Receptor
| Functional Group of Herbicide | Interacting Residue in AFB5 | Type of Interaction | Reference |
| Carboxylic Acid | Arginine (Arg123, Arg449) | Hydrogen Bond (Salt Bridge) | nih.gov |
| Pyridine Ring | Various hydrophobic residues | Van der Waals Interactions | nih.gov |
| Amino Group | Serine/Threonine residues | Hydrogen Bond | nih.gov |
| Chlorine Atoms | Leucine/Valine residues | Hydrophobic/Halogen Bonding | nih.gov |
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For picolinic acid herbicides, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. nih.gov
These models are built using a set of molecules with known activities and are then used to predict the activity of new, untested compounds. A 3D-QSAR model was constructed for a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which successfully guided the synthesis of more potent herbicides. nih.govresearchgate.net The models generate contour maps that indicate regions where steric bulk or specific electrostatic properties (positive or negative charge) would increase or decrease herbicidal activity. This information is invaluable for the rational design of new derivatives with optimized properties. Factorial analysis of binding activities has also been used to separate factors related to binding efficiency and selectivity, with efficiency being related to the volume of the electronic system and selectivity being driven by electrostatic forces. nih.govbohrium.com
Comparative Structural Biology with Plant Auxin Receptors
The herbicidal action of this compound and related compounds stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They do so by binding to auxin receptors, which are part of the SCFTIR1/AFB E3 ubiquitin ligase complex. However, a key finding in the field is that synthetic auxins from the picolinate family exhibit a distinct preference for certain members of the receptor family.
Studies have consistently shown that picolinate herbicides, unlike natural auxin, bind preferentially to the AFB5 co-receptor rather than the TIR1 co-receptor. nih.govresearchgate.net This selectivity is the basis for their specific herbicidal effects and is a crucial aspect of their biology. Competition binding assays have demonstrated that picloram, a related picolinate herbicide, displaces radiolabeled IAA from the AFB5-IAA7 co-receptor complex much more efficiently than from the TIR1-IAA7 complex. nih.gov The binding affinity of picloram for AFB5 is significantly higher (Ki = 54.90 ± 3.84 nM) compared to its affinity for TIR1 (Ki = 3900 ± 910 nM). nih.gov
This receptor preference is rooted in specific amino acid differences within the auxin-binding pockets of TIR1 and AFB5. nih.gov For example, His78 in TIR1 is replaced by Arg123 in AFB5. This substitution is thought to be a key determinant of the reduced affinity of picloram for TIR1, as it affects the formation of crucial hydrogen bonds. nih.gov The larger binding pocket of AFB5 may also accommodate the bulkier structures of synthetic auxins more readily than the TIR1 pocket. nih.govbohrium.com This selective interaction with specific auxin co-receptors highlights a sophisticated layer of regulation in plant hormone signaling and provides a molecular explanation for the efficacy of picolinate herbicides.
Table 2: Comparative Binding Affinities (Ki, nM) of Auxins for TIR1 and AFB5 Co-receptor Complexes
| Compound | TIR1-IAA7 Complex | AFB5-IAA7 Complex | Receptor Preference | Reference |
| Picloram | 3900 ± 910 | 54.90 ± 3.84 | AFB5 | nih.gov |
| Indole-3-acetic acid (IAA) | ~20-80 | Similar to TIR1 | None | nih.gov |
| Indole-3-tetrazole | High | None | TIR1 | figshare.com |
Analysis of Binding Interactions with TIR1/AFB F-box Proteins in Model Plants
The perception of auxin, a critical class of plant hormones, is mediated by a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The small auxin molecule acts as a molecular glue, stabilizing the interaction between these two protein components. This binding event targets the Aux/IAA protein for degradation via the 26S proteasome, thereby de-repressing auxin response genes. In the model plant Arabidopsis thaliana, the TIR1/AFB family comprises six members (TIR1 and AFB1-AFB5), which exhibit both overlapping and specialized functions in auxin perception.
While direct binding studies for this compound with the full range of TIR1/AFB proteins are not extensively documented in publicly available research, significant insights can be drawn from structure-activity relationship (SAR) studies on picolinate auxins and their interactions with these F-box proteins.
Differential Affinity of Picolinate Auxins for TIR1/AFB Receptors
Research has demonstrated that not all TIR1/AFB proteins have the same affinity for different auxin molecules. Notably, members of the picolinate class of synthetic auxins often exhibit a preferential binding to certain members of the TIR1/AFB family. For instance, the picolinate herbicide picloram has been shown to bind more strongly to AFB5 than to TIR1. nih.gov This selectivity is attributed to structural differences in the auxin-binding pocket among the TIR1/AFB paralogs.
Studies involving various picolinate auxins have consistently shown stronger interactions with AFB5 compared to TIR1. nih.gov This suggests that the structural characteristics of the picolinate scaffold, which includes this compound, are particularly well-accommodated by the binding site of AFB5. The larger van der Waals surface area of some synthetic auxins, compared to the natural auxin indole-3-acetic acid (IAA), appears to be a contributing factor to this enhanced binding with AFB5. nih.gov
Structural Basis for Binding and Co-Receptor Complex Formation
The crystal structure of the TIR1 protein reveals an auxin-binding pocket located at the base of its leucine-rich repeat (LRR) domain. nih.gov The auxin molecule sits (B43327) within this pocket, facilitating the interaction with the degron motif of an Aux/IAA protein, which binds on top of the auxin. hracglobal.com The formation of this stable ternary complex (TIR1/AFB-auxin-Aux/IAA) is the critical step for downstream signaling.
The binding affinity of the co-receptor complex is not solely dependent on the TIR1/AFB protein but is also significantly influenced by the specific Aux/IAA protein involved. nih.gov Different combinations of TIR1/AFB and Aux/IAA proteins can result in co-receptors with a wide range of auxin-binding affinities. For example, the TIR1-IAA7 pair exhibits a high affinity for IAA, whereas the TIR1-IAA12 pair has a much lower affinity. researchgate.net This combinatorial complexity allows for a highly nuanced and context-dependent response to auxin signals.
Table of Picolinate Auxin Binding Characteristics
| Compound | Primary Receptor Target(s) | Relative Binding Strength | Key Structural Feature |
| Picloram | AFB5 > TIR1 | Stronger with AFB5 | Picolinate scaffold |
| Halauxifen-methyl | AFB5 | High affinity | Arylpicolinate |
| Florpyrauxifen-benzyl | AFB5 | High affinity | Arylpicolinate |
| Clopyralid (B1669233) | AFB5 | - | Picolinate scaffold |
This interactive table summarizes the known receptor preferences for several picolinate auxins, highlighting the recurring importance of the AFB5 receptor for this class of compounds.
Mechanistic Studies in Biological Systems Non Clinical Focus
Elucidation of Auxin Mimicry in Plant Systems by 3-Amino-5,6-dichloropicolinic Acid
No specific data is available for this compound.
Disruption of Endogenous Plant Hormone Homeostasis
No specific data is available for this compound.
Cellular and Physiological Responses in Sensitive Plant Species
No specific data is available for this compound.
Transcriptomic and Proteomic Modulations in Plant Tissues
No specific data is available for this compound.
Biochemical Pathway Perturbations in Target Organisms
No specific data is available for this compound.
Impact on Essential Plant Metabolic Pathways
No specific data is available for this compound.
Effects on Plant Cell Division and Elongation Processes
No specific data is available for this compound.
Environmental Behavior and Degradation Pathways
Identification and Characterization of Environmental Transformation Products
The degradation of pyridine (B92270) carboxylic acid herbicides in the environment is influenced by factors such as sunlight (photolysis), water (hydrolysis), and microbial activity. These processes can lead to the formation of various transformation products.
Photodegradation: Aqueous photolysis is a significant degradation pathway for related compounds like aminopyralid (B1667105), which has a reported half-life of 0.6 days in water when exposed to sunlight. beyondpesticides.orgepa.gov This rapid breakdown in the presence of light suggests that 3-Amino-5,6-dichloropicolinic acid is also likely to undergo photodegradation in aquatic environments. The primary identified metabolites of aminopyralid photolysis are oxamic acid and malonamic acid. beyondpesticides.orgepa.gov Other unidentified metabolites are believed to be small acidic amides with two or three carbon atoms. beyondpesticides.org Research on 3,6-dichloropicolinic acid (clopyralid) has also shown that UV irradiation leads to its degradation, although complete mineralization to environmentally safe products may not occur. researchgate.net The rate of this degradation can be influenced by the water matrix, being slower in river and sea water compared to distilled water. researchgate.net
Hydrolysis: Aminopyralid has been found to be stable to direct hydrolysis. epa.govepa.gov This suggests that the chemical breakdown of this compound by water alone, in the absence of light or microbial activity, is likely to be a slow process.
Microbial Degradation: Microbial metabolism is a key factor in the breakdown of pyridine herbicides in soil. beyondpesticides.org However, this process can be slow for compounds like aminopyralid, with half-lives that can extend beyond a year in some aquatic systems. beyondpesticides.org For the related compound 3,5,6-trichloro-2-pyridinol (B117793) (a metabolite of other pesticides), a bacterium, Pseudomonas sp., has been identified that can use it as a sole source of carbon and energy, metabolizing it to carbon dioxide, chloride, and other polar metabolites. researchgate.net Similarly, the fungus Cladosporium cladosporioides has been shown to degrade chlorpyrifos (B1668852) and its hydrolysis product, 3,5,6-trichloro-2-pyridinol. nih.gov While these microorganisms are not directly linked to this compound, they demonstrate the potential for microbial breakdown of structurally similar chlorinated pyridine compounds.
Based on the degradation pathways of its analogs, the following table summarizes the potential transformation products of this compound.
| Parent Compound |
Long-Term Environmental Residue Dynamics and Implications
The long-term presence of pyridine carboxylic acid herbicide residues in the environment is a significant consideration, as these compounds can remain active for extended periods, potentially impacting sensitive plant species. vt.eduvt.educompostingcouncil.org
Persistence in Soil: Herbicides in this family are known for their persistence. vt.eduvt.edu For instance, aminopyralid is considered moderately persistent, with soil half-lives ranging from 31.5 to 533.2 days in various soil types. epa.gov For risk assessment purposes, a half-life of 103.5 days has been used. epa.gov Field studies in Alaska with aminopyralid and clopyralid (B1669233) showed rapid initial degradation in the first 28 days, followed by a much slower degradation rate. nih.gov This biphasic degradation pattern can lead to the long-term presence of low-level residues. The persistence of these herbicides is a key reason for their effectiveness in controlling broadleaf weeds for extended periods. vt.eduvt.edu
Mobility and Leaching: Due to their high water solubility and weak sorption to soil particles, compounds like aminopyralid are highly mobile in the environment. epa.govresearchgate.net This mobility creates a potential for runoff into surface water and leaching into groundwater, which are considered major routes of dissipation. epa.gov The tendency of these compounds to exist in an ionized form in the environment contributes to their high solubility and preference for the water compartment over soil. epa.gov
Implications of Residue Persistence: The persistence and mobility of pyridine carboxylic acid herbicides have led to instances of compost contamination. beyondpesticides.orgvt.eduvt.edu When plant matter treated with these herbicides is composted, the active compounds can survive the process and subsequently cause damage to sensitive crops when the compost is used. beyondpesticides.orgcompostingcouncil.org Residues of aminopyralid in manure and compost have been responsible for crop losses in sensitive plants like tomatoes, beans, and peas at very low concentrations. beyondpesticides.org This highlights the importance of understanding the long-term residue dynamics of this compound to prevent unintended environmental consequences.
The following table provides a summary of the residue dynamics of related pyridine carboxylic acid herbicides, which can be used to infer the potential behavior of this compound.
| Compound |
Resistance Mechanisms and Management Strategies in Agricultural and Ecological Contexts
Evolution and Characterization of Plant Resistance to Picolinic Acid Herbicides
The evolution of herbicide resistance is a response to intense selection pressure imposed by modern agricultural practices. bioone.org In any given weed population, a small number of individuals may naturally possess genetic traits that allow them to survive a herbicide application. croplife.org.au With repeated use of the same herbicide or herbicides with the same mode ofaction, these resistant individuals survive, reproduce, and pass on their resistance traits, eventually leading to a resistant population. croplife.org.au
While synthetic auxin herbicides have been used for over 70 years, the incidence of resistance to this class has been relatively low compared to other herbicide groups like ALS or ACCase inhibitors. hracglobal.combioone.org This has been attributed to several factors, including the complex mode of action of auxinic herbicides and potential fitness costs associated with resistance mutations. bioone.orgnih.gov Nevertheless, resistance to picolinic acid herbicides such as picloram (B1677784) and clopyralid (B1669233) has been confirmed in several weed species. bioone.orgnih.gov
Cross-resistance occurs when a weed population develops resistance to a herbicide it has not been previously exposed to, but which has the same mode of action as a herbicide that was used. In the context of picolinic acids, the patterns of cross-resistance can be complex and unpredictable. cambridge.org
Target-Site Resistance (TSR): Mutations in the target proteins for auxin herbicides can lead to varying levels of cross-resistance. For instance, specific mutations in auxin receptors might confer resistance to the picolinate (B1231196) class of herbicides but not to other auxin families like the phenoxy-carboxylates (e.g., 2,4-D). nih.gov This specificity depends on how different herbicide molecules interact with the mutated protein. nih.gov
Non-Target-Site Resistance (NTSR): This form of resistance, particularly when based on enhanced metabolism, often results in broader and less predictable cross-resistance patterns. cambridge.orgdigitellinc.com A weed population that has evolved an enhanced ability to detoxify one herbicide may also be able to degrade other herbicides with entirely different modes of action, even ones that have never been used on that field. cambridge.orgwordpress.com This presents a significant management challenge, as rotating to a different herbicide class may not be effective. cambridge.orgdigitellinc.com For example, populations of Conyza bonariensis have shown multiple resistances to five different herbicide classes, including synthetic auxins, due to NTSR mechanisms. acs.org
Table 1: Documented Cases of Weed Resistance to Picolinic Acid Herbicides This table provides illustrative examples and is not exhaustive.
| Weed Species | Herbicide(s) | Country/Region | Primary Mechanism(s) |
|---|---|---|---|
| Centaurea solstitialis (Yellow Starthistle) | Picloram, Clopyralid | USA | Single recessive gene (mechanism not fully elucidated) bioone.org |
| Sinapis arvensis (Wild Mustard) | Picloram, Dicamba | Canada | Single dominant gene (mechanism not fully elucidated) bioone.org |
| Kochia scoparia (Kochia) | Dicamba, Fluroxypyr | USA, Canada | Target-Site (Aux/IAA mutation), Non-Target-Site (Enhanced Metabolism) nih.govnih.gov |
| Sisymbrium orientale (Indian Hedge Mustard) | 2,4-D, MCPA | Australia | Non-Target-Site (Metabolism-based) mountainscholar.org |
| Conyza bonariensis | 2,4-D, Glyphosate, Paraquat | Spain | Non-Target-Site (Enhanced Metabolism, Reduced Translocation) acs.org |
Molecular Basis of Resistance Development
Herbicide resistance in plants is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both have been identified in weeds resistant to synthetic auxin herbicides. nih.gov
Target-site resistance occurs when a modification to the herbicide's target protein reduces or eliminates the herbicide's ability to bind and exert its phytotoxic effect. pesticidestewardship.orgresearchgate.net For synthetic auxin herbicides like picolinic acids, the target site is a complex involving co-receptors such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govmountainscholar.org
Mutations in Target Genes: The most common form of TSR involves point mutations (single nucleotide polymorphisms or SNPs) in the genes encoding these proteins. nih.gov These mutations alter the amino acid sequence of the protein, changing its structure and preventing the herbicide from binding effectively. unl.edu For example, a double-nucleotide substitution was found in the IAA16 gene of a dicamba-resistant kochia (Bassia scoparia) population. nih.gov
Target Site Overexpression: A less common TSR mechanism is the increased production of the target protein, caused by gene duplication or increased gene expression. nih.govpesticidestewardship.org In this scenario, the standard herbicide dose is insufficient to inhibit the larger quantity of the target enzyme. pesticidestewardship.org
Non-target-site resistance encompasses any mechanism that prevents a lethal amount of the herbicide from reaching its target site. nih.govwsu.edu NTSR is often more complex, potentially involving multiple genes, and can confer resistance to herbicides with different modes of action. digitellinc.comwordpress.com
Enhanced Metabolic Detoxification: This is a primary NTSR mechanism where the resistant plant can rapidly metabolize the herbicide into non-toxic forms before it can act. pesticidestewardship.orgwsu.edu This process typically occurs in three phases:
Phase I: Modification of the herbicide molecule, often by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net
Phase II: Conjugation of the modified herbicide with molecules like glucose or glutathione (B108866), catalyzed by enzymes such as glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs). researchgate.net
Phase III: Sequestration of the conjugated, non-toxic metabolite into the vacuole or cell wall, away from metabolically active parts of the cell. pesticidestewardship.orgresearchgate.net Enhanced metabolism has been identified as the resistance mechanism in several auxin-resistant weed populations, including fluroxypyr-resistant Bassia scoparia and 2,4-D-resistant Conyza bonariensis. acs.orgnih.gov
Reduced Absorption or Translocation: Some resistant plants may absorb the herbicide more slowly through the leaf cuticle or are less efficient at translocating it from the point of application to its site of action within the plant. nih.gov For example, in a resistant population of Conyza bonariensis, translocation of 2,4-D was significantly reduced compared to susceptible plants. acs.org
Sequestration: Plants can sometimes restrict the movement of herbicides, trapping them in cellular compartments or binding them to other molecules, which prevents them from reaching their target site. pesticidestewardship.org
Research into Strategies for Mitigating Resistance Evolution
Given the evolutionary inevitability of herbicide resistance, management strategies focus on delaying its onset and managing affected populations. bioone.org The core principle is to reduce the selection pressure imposed by herbicides and to diversify weed control tactics. bioone.org
Integrated Pest Management (IPM) provides a framework for sustainable weed control by combining multiple strategies. msu.eduumn.edu Rather than relying solely on herbicides, IPM incorporates cultural, mechanical, biological, and chemical methods. bioone.orgumn.edu
Herbicide Rotation and Mixtures: A cornerstone of chemical-based resistance management is the use of multiple herbicide modes of action (MOAs). bioone.org This can be achieved by rotating different herbicide groups over successive seasons or by using tank mixtures of herbicides with different MOAs within a single application. croplife.org.auresearchgate.net Rotating herbicides helps prevent the selection of weeds resistant to any single MOA. striptillfarmer.comredekopmfg.com Studies have shown that using herbicide mixtures with at least two effective MOAs is often more effective at delaying resistance than simply rotating single herbicides annually. digitellinc.comnih.gov
Cultural and Mechanical Practices: Non-chemical methods reduce the reliance on herbicides and thus lower the selection pressure for resistance. bioone.org Key practices include:
Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different herbicide programs. redekopmfg.com
Cover Crops: Planting cover crops can suppress weed growth through competition for light, water, and nutrients. striptillfarmer.com
Tillage: Mechanical tillage can control emerged weeds, though this must be balanced with soil conservation goals. msu.edu
Harvest Weed Seed Control (HWSC): These are mechanical methods used at harvest to capture and destroy weed seeds, preventing them from entering the soil seed bank. mdpi.com
By integrating these diverse tactics, growers can create a more resilient and sustainable weed management system that prolongs the effectiveness of valuable herbicides like those in the picolinic acid class. usda.govnih.gov
Development of Novel Picolinic Acid Derivatives with Modified Resistance Profiles
The escalating issue of herbicide resistance in weeds has necessitated the continuous discovery of new herbicidal molecules that are effective, possess low resistance potential, and are environmentally sound. nih.gov Synthetic auxin herbicides, particularly those from the picolinic acid class, have been a focal point of this research due to their complex mechanism of action, which has historically resulted in a slower development of resistance in weed populations compared to other herbicide classes. nih.gov The strategy of modifying the chemical structure of existing picolinic acid herbicides, such as picloram and clopyralid, aims to generate novel derivatives with enhanced efficacy and the ability to overcome existing resistance mechanisms. nih.govnih.gov
Research has increasingly focused on introducing heterocyclic or bicyclic heterocycles at the 6-position of the 2-picolinic acid core. nih.gov This approach has been explored by major agricultural science companies and academic research groups, leading to the development of new potential herbicide candidates. nih.gov
A significant strategy involves replacing the chlorine atom at the 6-position of the picolinic acid ring with a substituted pyrazolyl ring. mdpi.com This modification has yielded compounds with promising herbicidal activity. For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and tested. nih.gov One compound, designated c5, demonstrated an IC₅₀ value for the growth inhibition of Arabidopsis thaliana roots that was 27 times lower than that of the commercial herbicide clopyralid. nih.gov Furthermore, compound c5 exhibited a broader herbicidal spectrum and better post-emergence activity than clopyralid, while showing safety for wheat and maize. nih.gov Molecular docking studies suggest that compound c5 has a stronger binding affinity to the auxin signaling F-box protein 5 (AFB5) receptor than clopyralid, which may contribute to its enhanced activity. nih.gov
In a similar vein, researchers synthesized 4-amino-3,5-dichloro-6-(5-aryl-substituted-1H-pyrazol-1-yl)-2-picolinic acid compounds. acs.org These novel derivatives showed good inhibitory effects on the root growth of Arabidopsis thaliana. acs.org At a concentration of 250 g/ha, most of these compounds provided 100% control of broadleaf weeds like Chenopodium album and Amaranthus retroflexus. acs.org
Further modifications have explored the introduction of fluorine atoms, known for their distinct physicochemical and biological properties, into the picolinic acid structure. bohrium.com A study detailing the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds found that many of these derivatives exhibited superior root growth inhibition in A. thaliana compared to picloram. bohrium.com Notably, six compounds in this series were even more potent than the newer commercial herbicide, florpyrauxifen (B1531466). bohrium.com For example, compound S202, at a very low concentration of 0.5 µmol/L, inhibited A. thaliana root growth by 78.4%, whereas florpyrauxifen achieved only 33.8% inhibition at the same concentration. mdpi.combohrium.com
Another area of exploration has been the replacement of the pyrazolyl group with an indazolyl group to discover molecules with potentially low resistance profiles. nih.gov In one study, several 6-indazolyl-2-picolinic acids showed significant inhibitory activity against A. thaliana root growth, outperforming the commercial herbicide picloram at concentrations of 50 µM and 25 µM. nih.gov Specifically, compound 7Cc at a 3 µM concentration had the same inhibitory effect as picloram at a 12.5 µM concentration. nih.gov
The table below summarizes the performance of select novel picolinic acid derivatives from various research studies.
Herbicidal Activity of Novel Picolinic Acid Derivatives
| Compound | Chemical Series | Key Finding | Reference Herbicide | Source |
|---|---|---|---|---|
| c5 | 3-chloro-6-pyrazolyl-picolinate | IC₅₀ value for A. thaliana root growth was 27 times lower than the reference. Better post-emergence activity and broader spectrum. | Clopyralid | nih.gov |
| V-8 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Exhibited better post-emergence herbicidal activity. | Picloram | nih.gov |
| 5a | 6-indazolyl-2-picolinic acid | Showed significantly greater root inhibitory activity in Brassica napus and Abutilon theophrasti at 10 µM. | Picloram | nih.gov |
| 7Cc | 6-indazolyl-2-picolinic acid | At 3 µM, had the same inhibition effect as the reference at 12.5 µM on A. thaliana root growth. | Picloram | nih.gov |
| S202 | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | At 0.5 µmol/L, exhibited 78.4% inhibition of A. thaliana root growth compared to 33.8% for the reference. | Florpyrauxifen | mdpi.combohrium.com |
These studies demonstrate that modifying the picolinic acid skeleton, particularly at the 6-position with various heterocyclic rings and altering the halogen substitutions on the pyridine (B92270) ring, is a viable strategy for developing new synthetic auxin herbicides. nih.govnih.govbohrium.com The resulting derivatives not only show potential for higher intrinsic activity but also provide a pathway to manage weeds that have developed resistance to existing herbicides. nih.govnih.gov
Future Research Directions and Interdisciplinary Prospects
Advancements in Synthetic Chemistry for Tailored Picolinic Acid Architectures
The future of picolinic acid chemistry lies in the development of more efficient, precise, and versatile synthetic methodologies. Researchers are moving beyond classical approaches to create novel picolinic acid structures with highly specific properties. A key focus is on modifying the pyridine (B92270) ring to discover molecules with enhanced efficacy or entirely new functions. nih.gov
Recent breakthroughs include the use of novel catalysts and multi-component reactions to construct the picolinic acid scaffold. For instance, researchers have successfully employed metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH₂PO₃H₂)₂ as reusable, heterogeneous catalysts for synthesizing picolinate (B1231196) derivatives at ambient temperatures. rsc.orgnih.gov This approach avoids the need for harsh oxidation agents and allows for the efficient assembly of complex molecules. researchgate.net Another innovative strategy involves copper-catalyzed three-component reactions, which provide a modular approach to creating functionalized quinolones and related heterocyclic systems from picolinic acid precursors. rsc.org
Furthermore, significant effort is being directed toward the strategic modification of existing picolinic acid herbicides. By introducing different aryl-substituted pyrazole (B372694) groups at the 6-position of the picolinic acid ring, scientists aim to create new compounds with potentially higher affinity for their biological targets. nih.govmdpi.com The synthesis of amides from picolinic acid and pyridine-2,6-dicarboxylic acid is also being explored for applications in catalysis and coordination chemistry. nih.gov These synthetic advancements are crucial for building libraries of diverse picolinic acid derivatives, enabling the exploration of structure-activity relationships and the discovery of next-generation compounds. youtube.com
Table 1: Emerging Synthetic Strategies for Picolinic Acid Derivatives This table is interactive. Click on the headers to sort.
| Synthetic Strategy | Catalyst/Reagent | Key Feature | Resulting Product Type | Reference(s) |
|---|---|---|---|---|
| Multi-component Reaction | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous catalysis at ambient temperature | Picolinate and picolinic acid derivatives | rsc.orgnih.gov |
| Amide Coupling | Thionyl chloride | In situ generation of acid chloride | N-alkyl-N-phenylpicolinamides | nih.gov |
| Three-component Reaction | Copper powder with 2-picolinic acid ligand | Modular approach to N-heterocycles | Functionalized 2-quinolones | rsc.org |
| Structural Modification | Substituted pyrazole rings | Introduction of new functional groups | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | nih.govmdpi.com |
| Esterification | Absolute Ethanol, H₂SO₄ | Conversion of carboxylic acid to ester | Ethyl picolinate | pensoft.net |
Development of Sustainable Remediation Technologies for Environmental Contamination
The environmental persistence of picolinic acid herbicides necessitates the development of effective and sustainable remediation technologies. invasiveplantswesternusa.org Research in this area is focused on biological and adsorptive methods that can neutralize or remove these compounds from soil and water.
Bioremediation is a particularly promising approach, utilizing the metabolic capabilities of microorganisms, plants, and enzymes to degrade herbicides into less harmful substances. nih.govmdpi.com Techniques such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of native microbes) are being refined for herbicide-contaminated soils. mdpi.comresearchgate.net Composting has also emerged as a cost-effective bioremediation strategy, where microbial activity in the compost matrix breaks down pesticide residues. tecnoscientifica.com The efficacy of these biological methods depends on factors like the specific microbial strains, soil conditions, and the chemical structure of the herbicide. nih.gov
Alongside bioremediation, the use of adsorbent materials offers a physical method for decontamination. Biochar, a charcoal-like substance produced from biomass, is widely studied for its ability to bind and immobilize herbicides in soil, reducing their bioavailability and potential for leaching. nih.gov Advanced oxidation processes (AOPs) and integrated systems that combine adsorption with AOPs are also being explored as powerful methods for breaking down pesticide pollutants in water. researchgate.net Future research will likely focus on creating coupled systems, for example, combining biochar application with microbial degradation to maximize remediation efficiency and developing novel materials like metal-organic frameworks for targeted pollutant removal. nih.govresearchgate.net
Table 3: Remediation Technologies for Herbicide Contamination This table is interactive. Click on the headers to sort.
| Technology | Mechanism | Description | Advantages | Reference(s) |
|---|---|---|---|---|
| Bioremediation | Microbial Degradation | Microorganisms (bacteria, fungi) use the herbicide as a substrate, breaking it down. | Eco-friendly, potential for complete mineralization. | mdpi.comnih.gov |
| Phytoremediation | Plant Uptake & Metabolism | Plants absorb contaminants from soil or water and metabolize or sequester them. | Low-cost, aesthetically pleasing, improves soil structure. | nih.gov |
| Adsorption | Immobilization | Materials like biochar bind herbicides, preventing their movement and uptake by plants. | Reduces bioavailability, can be applied in-situ. | nih.gov |
| Composting | Microbial Degradation | Organic waste decomposition process creates a microbially active environment that degrades pesticides. | Cost-effective, recycles organic waste. | tecnoscientifica.com |
| Advanced Oxidation (AOPs) | Chemical Oxidation | Generates highly reactive species (e.g., hydroxyl radicals) to break down pollutants. | Rapid, effective for water treatment. | researchgate.net |
Exploration of Non-Herbicidal Academic Applications (e.g., Chemical Probes in Plant Science)
The high specificity of certain picolinic acid derivatives for plant receptors makes them valuable tools for basic research in plant science. Beyond their role as herbicides, these compounds can be employed as chemical probes to investigate the fundamental mechanisms of plant growth and development. nih.govunl.edu
Furthermore, there is potential to use picolinic acid derivatives at non-phytotoxic concentrations to elicit specific physiological responses. For example, studies have shown that picolinic acid can stimulate the antioxidative metabolism in wheat, enhancing its resistance to fungal pathogens. nih.gov This suggests that these compounds could be used to study plant defense pathways and the interplay between hormone signaling and stress responses. The development of picolinic acid derivatives with fluorescent tags or other markers could also create powerful tools for visualizing auxin perception and transport within plant tissues in real-time.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5,6-dichloropicolinic acid, and what are their comparative efficiencies?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, electrochemical synthesis (used for structurally similar 3,6-dichloropicolinic acid) employs controlled-potential electrolysis in acidic media to introduce chlorine substituents . Amination can be achieved via nucleophilic substitution using ammonia or protected amines. Yield optimization requires precise control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents. Comparative efficiency metrics include reaction time (8–24 hours), purity (>95% by HPLC), and scalability (lab-scale vs. pilot-scale conditions).
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for quantifying impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (theoretical m/z: 208.97 [M+H]⁺) and fragmentation patterns.
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify substituent positions (e.g., Cl at C5/C6, NH₂ at C3) and rule out regioisomeric byproducts.
- Elemental Analysis : Validate Cl and N content (±0.3% deviation from theoretical values) .
Q. How does the compound’s structure influence its reactivity in different solvent systems?
- Methodological Answer : The electron-withdrawing Cl groups at C5/C6 enhance electrophilicity at the pyridine ring, facilitating nucleophilic attacks (e.g., esterification or amide coupling). Solvent polarity impacts reaction kinetics: polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while protic solvents (ethanol, water) favor hydrolysis. Solubility studies in PBS (pH 7.4) and organic solvents guide formulation for biological assays .
Advanced Research Questions
Q. What are the molecular interactions between this compound and biological targets, and how can these interactions be modeled computationally?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to auxin receptors (e.g., TIR1 in plants). Parameterize force fields using quantum mechanical calculations (DFT/B3LYP) for partial charges and torsional potentials. Validate with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using relative potency indices (e.g., EC₅₀ values standardized to picloram as a reference ).
- Controlled Replication : Reproduce assays under identical conditions (e.g., pH 5.8 buffer for plant assays, 25°C incubation).
- Batch Variability Testing : Compare commercial vs. in-house synthesized batches via HPLC-MS to identify impurity-driven artifacts .
Q. What strategies optimize the stability of this compound under varying environmental conditions (e.g., UV exposure, temperature fluctuations)?
- Methodological Answer :
- Photostability : Conduct accelerated degradation studies using UV lamps (λ = 254 nm) and analyze degradation products via LC-MS. Incorporate light-absorbing excipients (e.g., TiO₂ nanoparticles) in formulations.
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C) and recommend storage at 4°C in amber vials .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 3–9) and identify stable pH ranges (optimal: pH 6–7) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the herbicidal mode of action of this compound compared to structurally related auxin mimics?
- Methodological Answer :
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated plants to identify unique gene regulation patterns.
- Receptor Binding Assays : Use competitive binding assays with radiolabeled 2,4-D to determine if the compound shares binding sites .
- Phenotypic Analysis : Quantify dose-dependent effects (e.g., root elongation inhibition, leaf epinasty) to differentiate auxin-like vs. non-auxin modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
